molecular formula C16H12BrNO B7781436 5-[4-(Bromomethyl)phenyl]-2-phenyl-1,3-oxazole CAS No. 64661-07-0

5-[4-(Bromomethyl)phenyl]-2-phenyl-1,3-oxazole

Cat. No.: B7781436
CAS No.: 64661-07-0
M. Wt: 314.18 g/mol
InChI Key: QBZWFSZJMZNCQF-UHFFFAOYSA-N
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Description

5-[4-(Bromomethyl)phenyl]-2-phenyl-1,3-oxazole is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to a phenyl-oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[4-(Bromomethyl)phenyl]-2-phenyl-1,3-oxazole typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time to minimize side reactions and maximize the desired product.

Types of Reactions:

    Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, products such as azides, thiols, or ethers can be formed.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

    Reduction Products: Reduction can yield alcohols or amines.

Scientific Research Applications

5-[4-(Bromomethyl)phenyl]-2-phenyl-1,3-oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[4-(Bromomethyl)phenyl]-2-phenyl-1,3-oxazole depends on its specific application. In general, the bromomethyl group can act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is exploited in various chemical transformations and biological interactions. The molecular targets and pathways involved would vary based on the specific context in which the compound is used .

Comparison with Similar Compounds

  • 4-Bromomethyl-2-biphenylcarbonitrile
  • 4-Bromomethylphenylboronic Acid
  • Tetrakis(4-(bromomethyl)phenyl)methane

Comparison:

Properties

IUPAC Name

5-[4-(bromomethyl)phenyl]-2-phenyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO/c17-10-12-6-8-13(9-7-12)15-11-18-16(19-15)14-4-2-1-3-5-14/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBZWFSZJMZNCQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(O2)C3=CC=C(C=C3)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101272720
Record name 5-[4-(Bromomethyl)phenyl]-2-phenyloxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101272720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64661-07-0
Record name 5-[4-(Bromomethyl)phenyl]-2-phenyloxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64661-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[4-(Bromomethyl)phenyl]-2-phenyloxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101272720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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